molecular formula C7H4BrF2N3 B12067583 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine

Katalognummer: B12067583
Molekulargewicht: 248.03 g/mol
InChI-Schlüssel: LOSNNVPPIIFTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-(difluoromethyl)pyridine with suitable reagents to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrimidine
  • 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazole

Uniqueness

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. These features confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potentially enhanced biological activities .

Eigenschaften

Molekularformel

C7H4BrF2N3

Molekulargewicht

248.03 g/mol

IUPAC-Name

6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H4BrF2N3/c8-5-3-13-4(7(9)10)1-12-6(13)2-11-5/h1-3,7H

InChI-Schlüssel

LOSNNVPPIIFTNM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=C(N=CC2=N1)Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.